1-(5-Chloro-6-methoxypyridin-2-yl)ethanone
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Overview
Description
1-(5-Chloro-6-methoxypyridin-2-yl)ethanone is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a chlorine atom at the 5-position and a methoxy group at the 6-position, along with an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-methoxypyridin-2-yl)ethanone typically involves the chlorination and methoxylation of a pyridine precursor, followed by the introduction of the ethanone group. One common method involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with methanol in the presence of a base to form 5-chloro-6-methoxypyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-6-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(5-Chloro-6-methoxypyridin-2-yl)acetic acid.
Reduction: 1-(5-Chloro-6-methoxypyridin-2-yl)ethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-6-methoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-methoxypyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would require further experimental validation .
Comparison with Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
Comparison: 1-(5-Chloro-6-methoxypyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards biological targets .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(5-chloro-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-4-3-6(9)8(10-7)12-2/h3-4H,1-2H3 |
InChI Key |
BMDGKOVBYPFONC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
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